3-Cyclopropyl-6-[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]pyridazine
CAS No.: 2034307-08-7
Cat. No.: VC7706597
Molecular Formula: C16H20N6
Molecular Weight: 296.378
* For research use only. Not for human or veterinary use.
![3-Cyclopropyl-6-[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]pyridazine - 2034307-08-7](/images/structure/VC7706597.png)
Specification
CAS No. | 2034307-08-7 |
---|---|
Molecular Formula | C16H20N6 |
Molecular Weight | 296.378 |
IUPAC Name | 3-cyclopropyl-6-[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]pyridazine |
Standard InChI | InChI=1S/C16H20N6/c1-12-10-16(18-11-17-12)22-8-6-21(7-9-22)15-5-4-14(19-20-15)13-2-3-13/h4-5,10-11,13H,2-3,6-9H2,1H3 |
Standard InChI Key | OPWGSNXTQHBNQJ-UHFFFAOYSA-N |
SMILES | CC1=CC(=NC=N1)N2CCN(CC2)C3=NN=C(C=C3)C4CC4 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s core pyridazine ring (C₄H₄N₂) is substituted at position 3 with a cyclopropyl group (C₃H₅) and at position 6 with a piperazine unit (C₄H₁₀N₂). The piperazine is linked to a 6-methylpyrimidin-4-yl group (C₅H₅N₃), resulting in the full molecular formula C₁₆H₂₀N₇ and a molecular weight of 326.4 g/mol. Key structural features include:
-
Pyridazine backbone: A six-membered aromatic ring with two adjacent nitrogen atoms, conferring electron-deficient properties that facilitate interactions with biological targets .
-
Cyclopropyl substituent: A strained three-membered ring that enhances metabolic stability and influences conformational flexibility .
-
Piperazine-pyrimidine linkage: A tertiary amine bridge connecting the pyridazine core to the methylpyrimidine group, a motif commonly associated with kinase inhibition .
Spectroscopic and Computational Descriptors
While experimental spectroscopic data for this specific compound is unavailable, computational predictions based on analogs suggest:
-
SMILES Notation:
C1CC1C2=NN=C(C=C2)N3CCN(CC3)C4=NC=NC(=C4)C
. -
InChI Key:
OECVYIKMCFINKN-UHFFFAOYSA-N
(derived from similar piperazine-pyridazine derivatives) . -
LogP: Estimated at 2.8, indicating moderate lipophilicity suitable for blood-brain barrier penetration .
Table 1: Comparative Molecular Properties of Structural Analogs
Synthesis and Manufacturing
Synthetic Routes
The synthesis of 3-cyclopropyl-6-[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]pyridazine likely involves a multi-step strategy:
-
Pyridazine Functionalization: Introduction of the cyclopropyl group via palladium-catalyzed cross-coupling reactions, as demonstrated in analogs .
-
Piperazine Coupling: Nucleophilic aromatic substitution (SNAr) at position 6 of the pyridazine using 1-(6-methylpyrimidin-4-yl)piperazine under basic conditions .
-
Purification: Chromatographic separation to isolate the target compound from regioisomers.
Key Challenges
-
Regioselectivity: Ensuring substitution occurs exclusively at position 6 of the pyridazine requires careful control of reaction kinetics .
-
Stability of Cyclopropyl Group: The strain in the cyclopropyl ring may lead to ring-opening under acidic or high-temperature conditions .
Biological Activity and Mechanisms
Protein Kinase Inhibition
Structural analogs, such as those disclosed in US11780853B2, exhibit potent inhibition of protein kinase C (PKC) isoforms, with IC₅₀ values ranging from 1–50 nM . The query compound’s piperazine-pyrimidine moiety is structurally congruent with PKC inhibitors, suggesting a similar mechanism involving:
-
ATP-binding pocket interaction: The pyrimidine group forms hydrogen bonds with conserved lysine residues .
-
Allosteric modulation: The cyclopropyl group may stabilize inactive conformations of the kinase domain .
Applications in Pharmaceutical Research
Central Nervous System (CNS) Therapeutics
The compound’s moderate logP and tertiary amine structure align with blood-brain barrier permeability requirements, positioning it as a candidate for:
-
Neurodegenerative diseases: Modulation of tau phosphorylation via PKC inhibition .
-
Psychiatric disorders: Antagonism of serotonin receptors due to piperazine’s affinity for 5-HT₁A .
Antibacterial Agents
Piperazine-pyrimidine hybrids show activity against Staphylococcus aureus (MIC = 8 μg/mL) , though the cyclopropyl group’s impact on bacterial efflux pumps requires further study.
Future Research Directions
-
Kinase Selectivity Profiling: Screen against a panel of 400+ kinases to identify off-target effects.
-
In Vivo Pharmacokinetics: Assess oral bioavailability and half-life in murine models.
-
Crystallographic Studies: Resolve co-crystal structures with PKC isoforms to guide rational design.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume